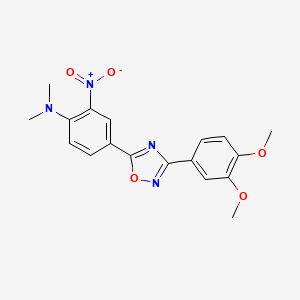
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline, also known as ODAN, is a chemical compound that has been studied for its potential applications in scientific research. ODAN is a nitroaniline-based fluorescent probe that has been used to detect reactive oxygen species (ROS) in living cells.
作用机制
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline works by reacting with ROS to form a fluorescent product. The fluorescence intensity of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is directly proportional to the concentration of ROS in the sample. This allows researchers to measure the levels of ROS in living cells and tissues and to monitor changes in ROS levels over time.
Biochemical and Physiological Effects:
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is a relatively non-toxic compound that has been shown to have minimal effects on cell viability and function. However, it is important to note that 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is a reactive compound that can potentially interact with other molecules in the cell. Therefore, it is important to use caution when interpreting the results of experiments using 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline.
实验室实验的优点和局限性
One major advantage of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is its high selectivity for ROS. This allows researchers to specifically target ROS and to avoid interference from other molecules in the cell. Another advantage is its relatively low toxicity, which makes it suitable for use in living cells and tissues. However, there are also some limitations to the use of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline. For example, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is not suitable for use in samples with high levels of reducing agents, as these can interfere with the fluorescence signal. Additionally, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is not suitable for use in samples with high levels of autofluorescence, as this can also interfere with the fluorescence signal.
未来方向
There are many potential future directions for research on 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline. One area of research could focus on the development of new fluorescent probes based on the 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline scaffold. This could involve the modification of the structure of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline to improve its selectivity or sensitivity for ROS, or the development of probes that can detect other types of reactive molecules. Another area of research could focus on the use of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in animal models of disease to better understand the role of oxidative stress in various pathologies. Finally, research could also focus on the development of new therapies based on the modulation of ROS levels using 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline or other similar compounds.
合成方法
The synthesis of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline involves a multi-step process that includes the reaction of 3,4-dimethoxybenzohydrazide with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-amino-5-nitro-1,2,4-oxadiazole to form the intermediate product. The final step involves the reaction of the intermediate product with N,N-dimethyl-4-nitroaniline to form 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline.
科学研究应用
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline has been used as a fluorescent probe to detect ROS in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. The detection of ROS is important for understanding the role of oxidative stress in various diseases, including cancer, diabetes, and neurodegenerative disorders. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline has also been used to study the mechanism of action of various antioxidants and to evaluate the efficacy of antioxidant therapies.
属性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-21(2)13-7-5-12(9-14(13)22(23)24)18-19-17(20-27-18)11-6-8-15(25-3)16(10-11)26-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNUMQYLMHHULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

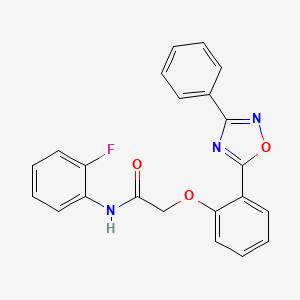

![4-(tert-butyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689663.png)
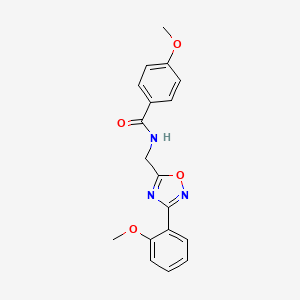
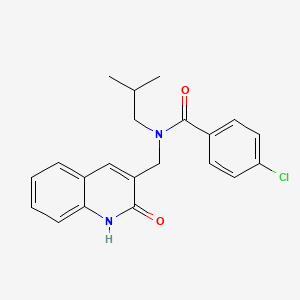
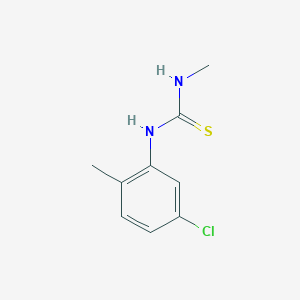
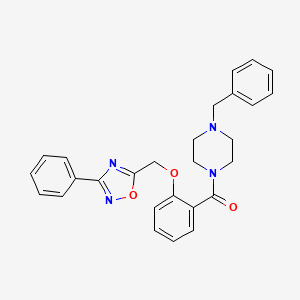
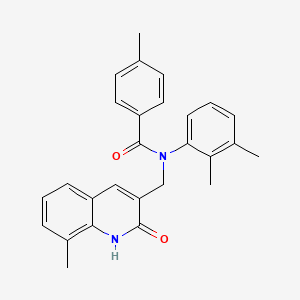
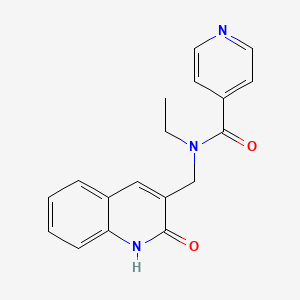
![4-methoxy-N-(2-phenoxyphenyl)-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7689698.png)
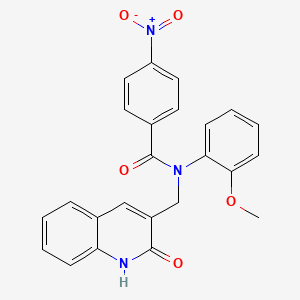

![N-(3,5-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689709.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7689710.png)